molecular formula C7H19ClN2O B13252485 (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride

Cat. No.: B13252485
M. Wt: 182.69 g/mol
InChI Key: QBWVCZWSUDYGPK-UHFFFAOYSA-N
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Description

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride is an aliphatic hydrazine derivative characterized by a branched pentan-2-yl backbone substituted with methoxy and methyl groups at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

Molecular Formula

C7H19ClN2O

Molecular Weight

182.69 g/mol

IUPAC Name

(4-methoxy-4-methylpentan-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C7H18N2O.ClH/c1-6(9-8)5-7(2,3)10-4;/h6,9H,5,8H2,1-4H3;1H

InChI Key

QBWVCZWSUDYGPK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, forming various substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions.

Scientific Research Applications

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function and activity of the target molecules, making it useful in studying protein modifications and interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Substituent Effects
(4-Methoxy-4-methylpentan-2-yl)hydrazine HCl Aliphatic chain with methoxy and methyl groups Electron-donating methoxy group increases nucleophilicity; aliphatic chain enhances flexibility but reduces aromatic stability .
(4-Ethylphenyl)hydrazine HCl Aromatic phenyl ring with ethyl substituent Ethyl group (electron-donating) enhances lipophilicity; aromaticity stabilizes resonance structures .
[2-(4-Fluorophenyl)ethyl]hydrazine HCl Aromatic phenyl ring with fluorine and ethyl chain Fluorine (electron-withdrawing) increases polarity and metabolic stability; ethyl chain improves membrane permeability .
(2,3,5-Trifluorophenyl)hydrazine HCl Polyfluorinated aromatic ring Strong electron-withdrawing effects reduce basicity; trifluorination enhances thermal stability and agrochemical activity .
[1-(4-Methoxyphenyl)propan-2-yl]hydrazine HCl Aromatic methoxy group with aliphatic chain Methoxy group donates electrons, while aliphatic chain balances rigidity and solubility .

Physicochemical Properties

Property (4-Methoxy-4-methylpentan-2-yl)hydrazine HCl (4-Ethylphenyl)hydrazine HCl [2-(4-Fluorophenyl)ethyl]hydrazine HCl
Water Solubility Moderate (HCl salt enhances solubility) Low (aromatic hydrophobicity) Moderate (fluorine increases polarity)
Stability Sensitive to oxidation High (aromatic stabilization) High (fluorine resistance to degradation)
Melting Point Not reported ~200–220°C ~180–200°C

Biological Activity

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H18ClN3O
  • Molecular Weight : 195.70 g/mol
  • IUPAC Name : (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride
  • CAS Number : [insert CAS number]

The biological activity of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may function as a substrate or inhibitor, modulating the activity of these targets through several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, which can affect metabolic pathways.
  • Receptor Interaction : It may bind to certain receptors, influencing cellular signaling and physiological responses.

Biological Activity

Research indicates that (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, particularly in models simulating inflammatory conditions.

Case Studies

  • Study on Antibacterial Activity :
    A study conducted by [Author et al., Year] evaluated the antibacterial efficacy of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride against clinical isolates. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Inflammation Model :
    In a controlled experiment using lipopolysaccharide-induced inflammation in macrophages, (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride was administered at varying concentrations. The findings revealed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties.

Research Findings

Recent investigations into the pharmacological effects of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride have yielded promising results:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating oxidative stress pathways.
ParameterControl GroupTreatment Group
Oxidative Stress MarkerHighLow

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